molecular formula C11H19NO5 B8742044 1-(tert-Butyl) 2-methyl (2S)-5-hydroxypyrrolidine-1,2-dicarboxylate

1-(tert-Butyl) 2-methyl (2S)-5-hydroxypyrrolidine-1,2-dicarboxylate

Cat. No. B8742044
M. Wt: 245.27 g/mol
InChI Key: AQZKCSDXFUBKRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07041696B2

Procedure details

To a solution of 5-hydroxy-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester, 2, (48.1 g, 196 mmol) in methanol (500 mL), is added p-toluenesulfonic acid (1.0 g, 5.8 mmol). Once consumption of the starting material is complete, the solvent is removed under in vacuo and the residue purified over silica (hexanes/ethyl acetate 75:25) to afford 42 g (83% yield) of the desired product as a clear oil. 1H-NMR (300 MHz, CDCl3): δ 5.334–5.142 (m, 1H), 4.36–4.24 (m, 1H), 3.75–3.72 (m, 3H), 3.44–3.36 (m, 3H), 2.45–1.71 (m, 4H), 1.51–1.42 (m, 9H); 13C-NMR (75.5 MHz, CDCl3): δ 200.16, 199.70, 173.31, 172.99, 154.28, 154.13, 153.98, 89.37, 89.27, 88.62, 88.41, 81.27, 81.04, 80.75, 80.54, 59.65, 59.33, 58.97, 58.84, 56.38, 56.14, 55.92, 55.79, 55.38, 55.00, 52.07, 51.99, 32.95, 32.29, 31.79, 31.14, 30.20, 28.35, 28.17, 27.11, 24.86, 21.06, 14.29; MS (ESI): m/e=282.07 (M+Na).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
83%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([CH:5]1[CH2:9][CH2:8][CH:7]([OH:10])[N:6]1[C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])=[O:4].[C:18]1(C)C=CC(S(O)(=O)=O)=CC=1>CO>[CH3:1][O:2][C:3]([CH:5]1[CH2:9][CH2:8][CH:7]([O:10][CH3:18])[N:6]1[C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])=[O:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C1N(C(CC1)O)C(=O)OC(C)(C)C
Name
Quantity
1 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
500 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Once consumption of the starting material
CUSTOM
Type
CUSTOM
Details
the solvent is removed under in vacuo
CUSTOM
Type
CUSTOM
Details
the residue purified over silica (hexanes/ethyl acetate 75:25)

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1N(C(CC1)OC)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 42 g
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.